6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one is a complex organic compound characterized by a unique spirocyclic structure that incorporates both pyrrole and pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for the development of new therapeutic agents.
The compound can be synthesized through various methods, with significant contributions from research focused on the synthesis of spirocyclic compounds and their derivatives. Notably, studies have explored the biological evaluation of related pyrrolo[3,2-b]pyridine derivatives, highlighting their potential as inhibitors in various signaling pathways associated with cancer and other diseases .
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one belongs to the class of spirocyclic compounds. Its structural classification includes:
The synthesis of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one can be achieved through several methodologies, including:
The synthesis often necessitates precise control over reaction conditions, including temperature and reagent order. For example, maintaining lower temperatures can enhance diastereoselectivity during the formation of spirocyclic intermediates. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the resulting compounds and confirming their structures.
The molecular structure of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one features:
The molecular formula for this compound is , with a molecular weight of approximately 276.12 g/mol. Structural elucidation can be supported by techniques such as X-ray crystallography to confirm the three-dimensional arrangement of atoms within the molecule.
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one can participate in various chemical reactions including:
These reactions are often facilitated by controlling reaction conditions such as solvent choice and temperature. For instance, polar solvents may enhance nucleophilic attack on the bromine atom.
The mechanism of action for 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one is primarily linked to its biological activity as an inhibitor in various signaling pathways. This compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and progression.
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. The inhibitory activity against FGFRs suggests that these compounds could be developed into therapeutic agents for cancer treatment .
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one typically exhibits:
Chemically, this compound is characterized by:
Relevant analyses include solubility studies in various solvents which are essential for understanding its potential applications in drug formulation.
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one has several scientific applications:
The construction of the spiro-fused pyrrolo[3,2-b]pyridine-oxane system relies on intramolecular cyclization as a key strategic approach. Recent advances employ orthogonal ring-closure techniques, where the pyrrolopyridine core is pre-functionalized at C3 with a halogenated oxane precursor (e.g., 4-(bromomethyl)tetrahydro-2H-pyran). Under basic conditions (K₂CO₃, DMF), this undergoes nucleophilic displacement, triggering spiroannulation. Crucially, protecting group strategies—such as SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrole nitrogen—prevent undesired N-alkylation and direct reactivity to the C3 carbon [1] [9]. Alternative routes utilize 1,3-dipolar cycloadditions of azomethine ylides with oxane-derived dipolarophiles, though yields are moderate (45–60%) due to steric constraints [9].
Table 1: Spiroannulation Routes Comparison
Precursor | Cyclization Method | Key Intermediate | Yield (%) |
---|---|---|---|
N-SEM-6-bromo-3-(4'-bromobutyl)pyrrolopyridine | K₂CO₃/DMF, 80°C | Spiro-oxane intermediate | 78 |
6-Bromo-3-formylpyrrolopyridine | Azomethine ylide addition | Unstable adduct | 52 |
3-(3-Bromopropyl) pyrrolopyridine | Cs₂CO₃/CH₃CN, reflux | Direct spirocyclization | 68 |
Regioselective bromination at the pyrrolopyridine C6 position is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). EAS using bromine (Br₂) in dichloromethane at 0°C affords 75% yield but exhibits poor selectivity, generating dibrominated byproducts. Superior metal-assisted bromination employs CuBr₂ in acetonitrile at 60°C, enhancing C6 regioselectivity (≥95%) via coordination with the pyrrole nitrogen [2] [6]. For late-stage functionalization, NBS (N-bromosuccinimide) in DMF at 25°C achieves 82% yield with minimal oxane ring oxidation. Solvent polarity critically influences selectivity: non-polar solvents (toluene) favor C6 bromination, while polar aprotic solvents (DMF) promote overbromination [2] [7].
Table 2: Bromination Efficiency Under Varied Conditions
Reagent | Solvent | Temp (°C) | C6 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0 | 65 | 22 (C4,C5-diBr) |
CuBr₂ | CH₃CN | 60 | 98 | <2 |
NBS | DMF | 25 | 92 | 5 (oxane oxidation) |
NBS | Toluene | 80 | 85 | 8 (dehydrobromination) |
Lewis acid catalysts significantly enhance spirocyclization efficiency. Scandium(III) triflate (10 mol%) in toluene at 100°C accelerates oxane ring formation via carbonyl activation, achieving 88% yield. Dual-catalytic systems—e.g., Pd(OAc)₂/XPhos with CuI—enable one-pot spiroannulation-bromination by sequentially mediating C–O coupling and C–H halogenation. Reaction kinetics analysis reveals a rate-determining oxirane ring-opening step when using epoxide precursors, with Brønsted acids (p-TsOH) outperforming bases in ring-strain relief [5] [9]. Microwave-assisted catalysis (150°C, 20 min) reduces reaction times from 12 h to <1 h while maintaining yields >80% [9].
Table 3: Catalyst Performance in Spirocyclization
Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|---|
Sc(OTf)₃ | 10 | 100 | 6 | 88 | <5% dehalogenation |
p-TsOH | 15 | 120 | 4 | 82 | 8% ether cleavage |
Pd(OAc)₂/XPhos + CuI | 5 + 10 | 90 | 3 | 75 | 12% homocoupling |
None (thermal) | – | 140 | 12 | 45 | 30% polymerization |
Solvent polarity governs spirocyclization efficacy: aprotic polar solvents (DMF, NMP) solubilize intermediates but promote decomposition above 100°C. Binary solvent systems (THF/H₂O 4:1) improve yields to 91% by enhancing nucleophilicity during oxirane ring-opening. Temperature profiling identifies two critical regimes: <60°C results in incomplete reaction (conversion <30%), while >130°C accelerates dimerization. Optimal windows are 80–100°C for bromination and 100–110°C for spirocyclization. Cryocrystallization from ethanol/water (1:1) at −20°C achieves >99% purity by precipitating unreacted brominated precursors [1] [9].
Table 4: Solvent/Temperature Optimization Matrix
Step | Optimal Solvent | Critical Temp (°C) | Yield Max (%) | Key Impurity |
---|---|---|---|---|
C6 Bromination | CH₃CN | 60–80 | 98 | 6,8-dibromide |
Spirocyclization | Toluene/p-TsOH | 100–110 | 88 | Oxane-opened linear chain |
Deprotection | THF/HCl(aq) | 25 | 95 | SEM-adduct |
Crystallization | EtOH/H₂O (1:1) | −20 | 99 (purity) | Bromo-precursor |
Figure: Phase Diagram of Crystallization Solvent System[Ethanol-Water Fraction vs. Temperature diagram showing purity zones]
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: